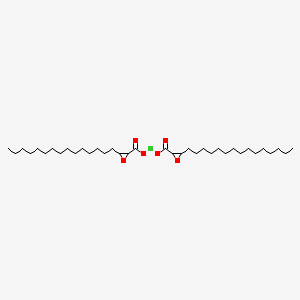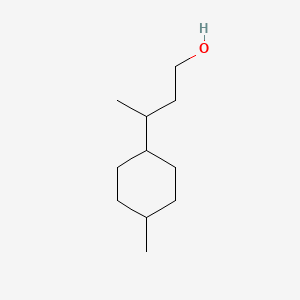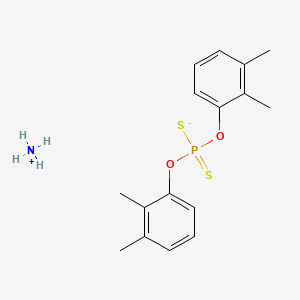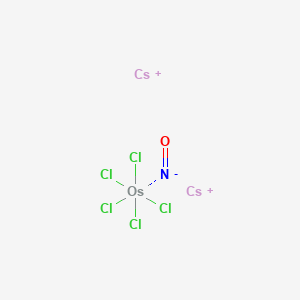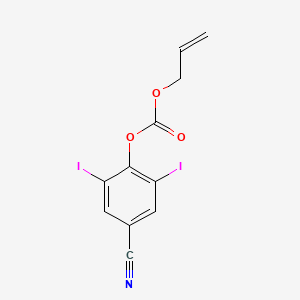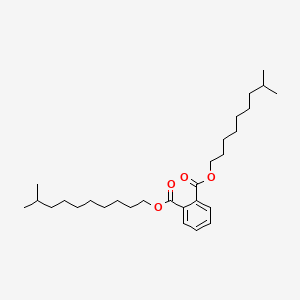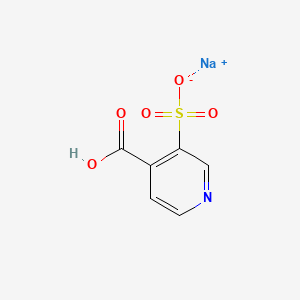
Einecs 265-965-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .
Industrial Production Methods
In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:
Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.
Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated from hydrogen and other gases.
Distillation: The final product is distilled to obtain the desired fractions.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrotreated Middle Distillate primarily undergoes the following types of reactions:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Reduction: In the presence of reducing agents, certain impurities can be further reduced.
Substitution: Certain chemical groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen or other reducing agents, typically in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts and conditions.
Major Products Formed
Oxidation: Peroxides, alcohols, and acids.
Reduction: Hydrocarbons with fewer impurities.
Substitution: Modified hydrocarbons with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and potential toxicity.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Widely used in the production of fuels, lubricants, and other industrial products.
Wirkmechanismus
The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Hydrotreated Middle Distillate can be compared with other similar compounds, such as:
Straight-Run Middle Distillate: Contains higher levels of impurities and aromatics.
Hydrocracked Middle Distillate: Produced through a different refining process, resulting in different chemical properties.
Catalytically Cracked Middle Distillate: Contains different types of hydrocarbons due to the cracking process.
Conclusion
Hydrotreated Middle Distillate (Einecs 265-965-4) is a versatile compound with significant industrial and scientific applications. Its unique properties and production methods make it an important component in various chemical processes and products.
Eigenschaften
CAS-Nummer |
65886-46-6 |
|---|---|
Molekularformel |
C6H6O.C3H9N C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3 |
InChI-Schlüssel |
YLKXGVSMBYZCSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



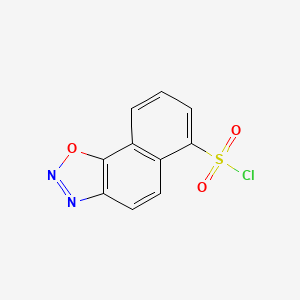
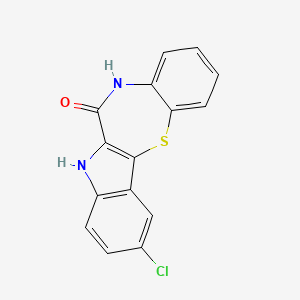
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)


